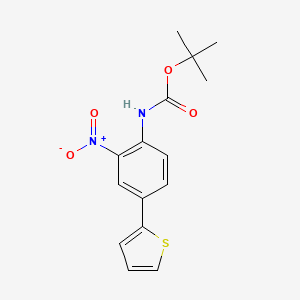
tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate: is a synthetic organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.36 g/mol . This compound features a nitro group, a thiophene ring, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate typically involves the following steps:
Thiophene Substitution: The incorporation of the thiophene ring.
Carbamate Formation: The formation of the carbamate group through a reaction with tert-butyl chloroformate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed:
Aminophenylcarbamate: Formed by the reduction of the nitro group.
Substituted Thiophenes: Formed by electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine
- Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
- Used in the development of enzyme inhibitors and other bioactive compounds.
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-nitro-4-(trifluoromethyl)phenylcarbamate: Similar structure but with a trifluoromethyl group instead of a thiophene ring.
tert-Butyl 2-amino-4-(thiophen-2-yl)phenylcarbamate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
- The presence of the thiophene ring in tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate provides unique electronic and steric properties that can influence its reactivity and binding interactions.
- The nitro group offers versatility in chemical transformations, allowing for the synthesis of a wide range of derivatives .
Eigenschaften
Molekularformel |
C15H16N2O4S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
tert-butyl N-(2-nitro-4-thiophen-2-ylphenyl)carbamate |
InChI |
InChI=1S/C15H16N2O4S/c1-15(2,3)21-14(18)16-11-7-6-10(9-12(11)17(19)20)13-5-4-8-22-13/h4-9H,1-3H3,(H,16,18) |
InChI-Schlüssel |
KEZUHKOOIQKEIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















